molecular formula C18H16FN3O2S B3728355 N-(3-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Numéro de catalogue: B3728355
Poids moléculaire: 357.4 g/mol
Clé InChI: VGGYECXKUIKCKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic thiazine derivative characterized by a 4-oxo-5,6-dihydro-4H-1,3-thiazine core substituted with a 3-fluorophenyl carboxamide group at position 6 and a 4-methylphenylamino moiety at position 2. Its synthesis typically involves multistep organic reactions, with the fluorophenyl and methylphenyl groups contributing to its unique electronic and steric properties, which influence binding affinity and metabolic stability.

Propriétés

IUPAC Name

N-(3-fluorophenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-11-5-7-13(8-6-11)21-18-22-16(23)10-15(25-18)17(24)20-14-4-2-3-12(19)9-14/h2-9,15H,10H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGYECXKUIKCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Thiazine Derivatives

The compound shares structural homology with xylazine (2-(2,6-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine), a well-characterized α₂-adrenergic agonist and sedative. Key comparisons include:

Table 1: Structural and Functional Differences

Feature Target Compound Xylazine Metabolites (e.g., 2-(2',6'-dimethylphenylamino)-4-oxo-thiazine)
Core Structure 4-oxo-5,6-dihydro-4H-1,3-thiazine with carboxamide at C6 4-oxo-5,6-dihydro-4H-1,3-thiazine
Substituents - 3-fluorophenyl (C6)
- 4-methylphenylamino (C2)
- 2,6-dimethylphenylamino (C2)
- Hydroxylated derivatives (e.g., 4’-OH)
Molecular Weight ~357.4 g/mol ~263.3 g/mol (parent xylazine)
Key Functional Groups Carboxamide, fluorine atom Thiourea (in metabolite N-(2,6-dimethylphenyl)thiourea)

Key Findings :

Metabolic Stability :

  • The 3-fluorophenyl group in the target compound likely enhances metabolic resistance compared to xylazine’s hydroxylated metabolites (e.g., 4’-OH and 3’-OH derivatives), which are prone to phase II conjugation . Fluorine’s electron-withdrawing effect reduces susceptibility to oxidative metabolism.
  • In contrast, xylazine’s major metabolite, N-(2,6-dimethylphenyl)thiourea, arises from ring-opening reactions mediated by hepatic microsomes, a pathway less feasible in the target compound due to the carboxamide’s stability .

Binding Affinity: The 4-methylphenylamino group at C2 may enhance lipophilicity and membrane permeability relative to xylazine’s 2,6-dimethylphenylamino group.

Analytical Detection: Like xylazine’s phenolic metabolites, the target compound’s polar carboxamide group necessitates LC/MS/MS for detection, as GC/MS (even with derivatization) struggles with high-polarity analytes .

Comparative Pharmacokinetic and Toxicological Profiles

  • Toxicity: Fluorinated aromatic rings are associated with reduced hepatotoxicity compared to hydroxylated metabolites, which can form reactive quinones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 2
N-(3-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.